molecular formula C9H7ClIN3 B13193166 8-Chloro-5-iodoquinoline-3,4-diamine

8-Chloro-5-iodoquinoline-3,4-diamine

Cat. No.: B13193166
M. Wt: 319.53 g/mol
InChI Key: LJYNOVKVMOVRSM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Chloro-5-iodoquinoline-3,4-diamine typically involves the halogenation of quinoline derivatives. One common method includes the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with appropriate diaminoalkanes . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the halogenation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

8-Chloro-5-iodoquinoline-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic aromatic substitution reactions are common, where the halogen atoms (chlorine and iodine) can be replaced by other nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Chloro-5-iodoquinoline-3,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Chloro-5-iodoquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis or interfere with the function of essential proteins, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

8-Chloro-5-iodoquinoline-3,4-diamine can be compared with other halogenated quinoline derivatives, such as:

The uniqueness of this compound lies in its specific halogenation pattern and the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C9H7ClIN3

Molecular Weight

319.53 g/mol

IUPAC Name

8-chloro-5-iodoquinoline-3,4-diamine

InChI

InChI=1S/C9H7ClIN3/c10-4-1-2-5(11)7-8(13)6(12)3-14-9(4)7/h1-3H,12H2,(H2,13,14)

InChI Key

LJYNOVKVMOVRSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C(C=NC2=C1Cl)N)N)I

Origin of Product

United States

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